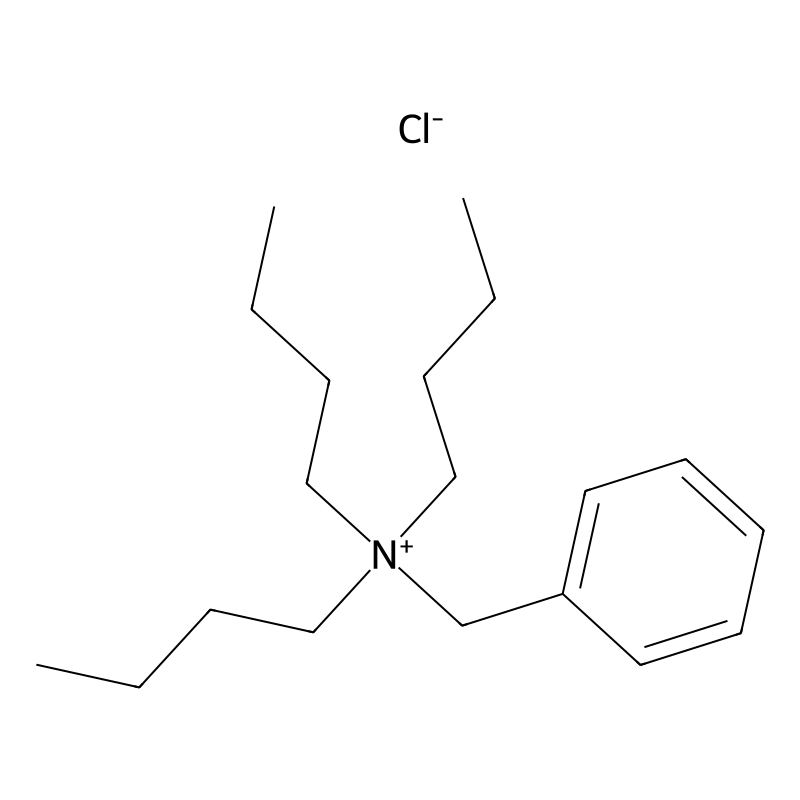Benzyltributylammonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Deep Eutectic Solvents (DESs)
BTAC acts as a hydrogen bond acceptor (HBA) in the development of novel deep eutectic solvents (DESs) when combined with common hydrogen bond donors (HBDs). DESs are a class of designer solvents formed by mixing two or more components, offering several advantages over conventional solvents, including low melting point, negligible vapor pressure, and tunable properties.
A study published in the journal "RSC Advances" explored the potential of BTAC, along with other quaternary ammonium salts, for the design of new DESs. The researchers demonstrated the formation of DESs with various HBDs, highlighting BTAC's ability to participate in hydrogen bonding interactions, crucial for DES formation. []
Studying Interactions with Anionic Dyes
BTAC's cationic surfactant properties make it valuable in studying its interactions with anionic dyes. These interactions are crucial in various applications, including dyeing textiles, developing biosensors, and understanding fundamental chemical phenomena.
A research article published in the journal "Tenside, Surfactants, Detergents" employed BTAC to investigate its interactions with anionic dyes like indigo carmine and amaranth using a conductometric method. The study's findings contribute to the understanding of the behavior of cationic surfactants in the presence of charged dyes. []
Benzyltributylammonium chloride is an organic compound classified as a quaternary ammonium salt. Its chemical formula is , and it has a molecular weight of approximately 311.94 g/mol. The compound appears as a white crystalline solid and is known for its solubility in water, making it useful in various chemical applications . It serves as a hydrogen bond acceptor in the formation of deep eutectic solvents, which are increasingly utilized in green chemistry due to their low toxicity and biodegradability .
The mechanism of action of BTBAC depends on the specific application. In phase transfer catalysis, BTBAC forms a complex with anionic substrates, allowing them to migrate into the organic phase where the reaction takes place []. Its antimicrobial activity, if confirmed, might involve disrupting the cell membrane of microorganisms []. Further research is needed to elucidate the exact mechanisms behind these potential applications.
Benzyltributylammonium chloride can be synthesized through several methods:
- Quaternization Reaction: This involves reacting benzylamine with tributylamine in the presence of a suitable halide, typically hydrogen chloride or hydrochloric acid, to form the quaternary ammonium salt.
- Ion Exchange: Another method includes the exchange of the anion of a tributylammonium salt with benzyl chloride, resulting in the desired product .
These methods highlight the compound's accessibility for laboratory synthesis.
Benzyltributylammonium chloride finds applications in various fields:
- Catalysis: It is widely used as a phase transfer catalyst in organic synthesis.
- Surfactants: The compound acts as a surfactant due to its amphiphilic nature, aiding in emulsification processes.
- Deep Eutectic Solvents: As a hydrogen bond acceptor, it contributes to the development of environmentally friendly solvents for
Interaction studies involving benzyltributylammonium chloride focus on its role in facilitating reactions between different phases. For instance, its ability to enhance mass transfer rates has been demonstrated in various catalytic processes. Additionally, studies have explored its interactions with other compounds during synthesis, revealing insights into reaction mechanisms and efficiency improvements .
Benzyltributylammonium chloride shares similarities with other quaternary ammonium compounds but exhibits unique properties that set it apart. Below is a comparison with similar compounds:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Benzyltriethylammonium chloride | Lower molecular weight; used mainly in surfactants | |
| Tetrabutylammonium bromide | More hydrophobic; used primarily for ion exchange | |
| Benzalkonium chloride | Exhibits strong antimicrobial properties; used as disinfectants |
Benzyltributylammonium chloride's unique combination of solubility and catalytic properties makes it particularly valuable in synthetic organic chemistry and green chemistry applications.
Related CAS
GHS Hazard Statements
H302 (98.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (63.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








